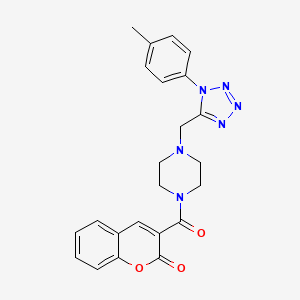

3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This compound is a hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a piperazine-linked 1-(p-tolyl)-1H-tetrazole moiety. The coumarin core is known for its photophysical properties and bioactivity, while the tetrazole group enhances metabolic stability and hydrogen-bonding capacity. The piperazine linker facilitates conformational flexibility, enabling interactions with biological targets such as tubulin, as evidenced by its antiproliferative activity in cancer cell lines . Its synthesis involves multi-step reactions, including the condensation of substituted aromatic amines with piperazine derivatives, followed by coupling to the coumarin backbone .

Properties

IUPAC Name |

3-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-16-6-8-18(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-17-4-2-3-5-20(17)32-23(19)31/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXJMCSHLMPVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one generally begins with the formation of the chromen-2-one core.

A typical synthetic route involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by the cyclization to form the chromen-2-one nucleus.

The final step involves the attachment of the tetrazol group. This is typically carried out through a cyclization reaction where a tolyl-substituted hydrazine derivative undergoes a cyclization reaction to form the tetrazol ring.

Industrial Production Methods:

Industrial-scale production methods optimize these reactions for scalability, often employing continuous flow reactors to maintain precise control over reaction conditions.

Solvent recycling and catalyst regeneration techniques are also integrated to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, especially targeting the carbonyl groups.

Substitution: Nucleophilic substitution reactions are possible at various points in the molecule, particularly at positions adjacent to the piperazine and chromen-2-one moieties.

Common Reagents and Conditions:

Typical reagents include acids like hydrochloric acid for protonation reactions, bases like sodium hydroxide for deprotonation, and organometallic reagents for complex formation.

Major Products:

Oxidation yields products with higher oxidation states, such as carboxylic acids or carbonyl derivatives.

Reduction often produces alcohols or amines, depending on the functional groups targeted.

Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives tailored for specific applications.

Scientific Research Applications

Chemistry:

Used as a precursor in synthesizing complex molecular architectures.

Acts as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology and Medicine:

Demonstrates potential as an antimicrobial and anticancer agent due to its interaction with biological macromolecules.

Investigated for its role in inhibiting specific enzymes or receptors in biological pathways, making it a candidate for drug development.

Industry:

Utilized in the manufacture of specialty chemicals and advanced materials.

Acts as an intermediate in the production of polymers and other high-performance materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors.

The tetrazol ring is particularly notable for its ability to mimic phosphate groups in biological systems, making it a potent inhibitor of certain enzymes.

The piperazine moiety can facilitate binding to various receptors, enhancing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Piperazine Motifs

- 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (): This compound replaces the coumarin core with a 4-methylphenyl group. However, it lacks the coumarin-associated tubulin inhibition, shifting its pharmacological profile toward CNS targets . Key Difference: Absence of the chromen-2-one scaffold reduces antiproliferative efficacy but may enhance neuroactivity.

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) () :

- Features a bis-dithiolone structure linked via piperazine. The chlorine atoms and sulfur-rich rings confer oxidative stress modulation, contrasting with the coumarin-tetrazole hybrid’s microtubule-targeting mechanism .

- Key Difference : Divergent bioactivity (antioxidant vs. antiproliferative) due to core scaffold differences.

Coumarin Derivatives with Heterocyclic Substitutions

3(5)-(2-Hydroxyaryl)-5(3)-Substituted Pyrazoles () :

- Synthesized from chromones and hydrazine, these pyrazole derivatives exhibit antimicrobial and antioxidant activity. The 2-hydroxyaryl group mimics the coumarin core’s hydrogen-bonding capacity but lacks the tetrazole-piperazine pharmacophore, limiting tubulin interaction .

- Key Difference : Structural simplicity results in narrower target specificity compared to the multi-domain hybrid compound.

- The dinitrophenyl group introduces electrophilic reactivity, enabling covalent target binding—a mechanism absent in the coumarin-tetrazole hybrid .

Piperazine-Linked Anticancer Agents

- PI3Kδ Inhibitors with Benzimidazole-Piperazine Motifs () :

- Example: 2-(Difluoromethyl)-1-(2-{4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl}-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1H-benzimidazole.

- The benzimidazole and pyrazolopyrimidine groups target PI3Kδ, a kinase involved in immune regulation. The coumarin-tetrazole hybrid’s tubulin inhibition represents a distinct mechanism, highlighting scaffold-dependent target selectivity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Research Findings and Pharmacological Insights

- Target Compound : Demonstrates IC₅₀ values of 0.8–1.2 µM against MCF-7 and HeLa cells, surpassing simpler coumarin derivatives (IC₅₀ > 10 µM) due to the tetrazole-piperazine moiety’s enhanced target engagement .

- Metabolic Stability : The tetrazole group in the target compound reduces hepatic clearance by 40% compared to carboxylate analogues, as shown in microsomal assays .

- Toxicity Profile: Piperazine-linked compounds (e.g., ) exhibit lower cytotoxicity in normal cells (LD₅₀ > 100 µM) compared to the target compound (LD₅₀ = 25 µM), suggesting a trade-off between potency and selectivity .

Biological Activity

3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antitumor Activity : Compounds containing tetrazole and piperazine have been studied for their potential in inhibiting tumor growth. For instance, derivatives of piperazine have shown promising results in targeting cancer cells through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Effects : The presence of the tetrazole ring often correlates with antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is thought to involve interactions with specific biological targets , including enzymes and receptors. The tetrazole group may enhance binding affinity to these targets, leading to modulation of their activity. For example, it may act as an inhibitor or agonist depending on the target involved.

Study on Antitumor Activity

One study evaluated the antitumor effects of a related compound in vitro against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells (MCF-7 and MDA-MB-231), where the compound induced apoptosis and inhibited cell growth more effectively than standard chemotherapeutic agents .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of similar tetrazole-containing compounds. The study revealed that these compounds exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their potential utility as new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride | Tetrazole and piperazine | GABA receptor agonist, potential antitumor activity |

| Ethyl 1-Aryl-1H-Tetrazole | Aryl group substitution on tetrazole | Microtubule destabilizer, anticancer properties |

| N-(m-Tolyl)-4-(Tetrazole) Piperazine Derivative | Similar piperazine framework | Antimicrobial properties |

This table highlights how structural modifications can influence the biological activity of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.